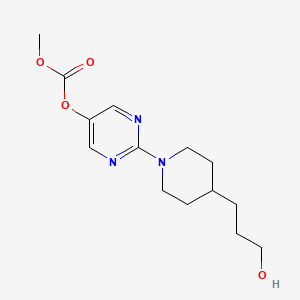
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33. This compound is a useful chemical reagent and is often utilized in various scientific research applications.
Métodos De Preparación
The preparation of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves several synthetic routes. One common method includes the reaction of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving piperidine and pyrimidine derivatives.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds, such as:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar pyrimidine structure but differs in its functional groups and reactivity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine and pyrimidine moieties but have different substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21N3O4 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
[2-[4-(3-hydroxypropyl)piperidin-1-yl]pyrimidin-5-yl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O4/c1-20-14(19)21-12-9-15-13(16-10-12)17-6-4-11(5-7-17)3-2-8-18/h9-11,18H,2-8H2,1H3 |
Clave InChI |
XXFYQDLJJFCHAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)

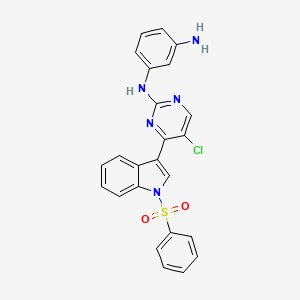

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)

![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
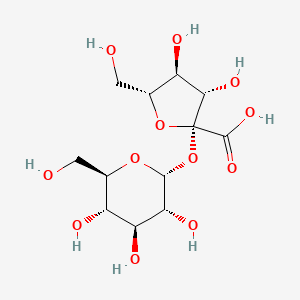

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
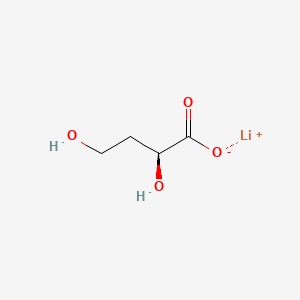
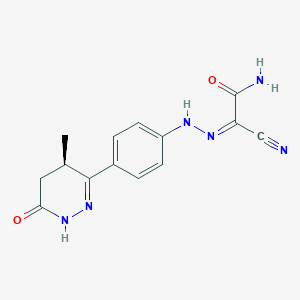
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
